
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as MOR-1 agonist, is a chemical compound that has been extensively studied for its potential use in the treatment of pain. It is a highly potent and selective agonist of the mu-opioid receptor (MOR), which plays a crucial role in the regulation of pain perception, reward, and addiction.
Mechanism of Action
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide exerts its effects by binding to and activating the MOR. This leads to the inhibition of neurotransmitter release, including the release of substance P, which is involved in the transmission of pain signals. It also activates the reward pathway, leading to feelings of pleasure and euphoria.
Biochemical and Physiological Effects
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and gastrointestinal effects. It has also been shown to have immunomodulatory effects, which may have implications for its use in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is its high potency and selectivity for the MOR, which allows for precise targeting of this receptor. However, its use in lab experiments is limited by its potential for abuse and dependence, as well as its potential for respiratory depression and other adverse effects.
Future Directions
There are several potential future directions for research on N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. These include the development of more selective agonists and antagonists for the MOR, the investigation of its potential use in the treatment of addiction and other neurological disorders, and the exploration of its immunomodulatory effects. Additionally, further research is needed to better understand the mechanisms underlying its analgesic effects and to identify potential strategies for minimizing its adverse effects.
Synthesis Methods
The synthesis of N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the protection of the amine group, the formation of the oxan-3-ylmethyl group, and the coupling of the piperidine and phenyl groups. The final product is obtained through deprotection and purification.
Scientific Research Applications
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential use in the treatment of pain, addiction, and other neurological disorders. It has been shown to produce analgesic effects in animal models of acute and chronic pain, and to reduce drug-seeking behavior in models of addiction.
properties
IUPAC Name |
N-methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-3-20(25)24-13-11-22(12-14-24,19-9-5-4-6-10-19)21(26)23(2)16-18-8-7-15-27-17-18/h3-6,9-10,18H,1,7-8,11-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWUQRIAAFHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2438099.png)
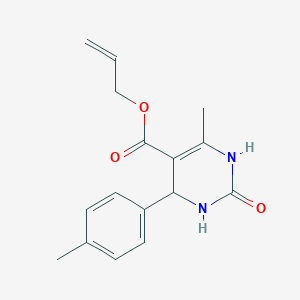

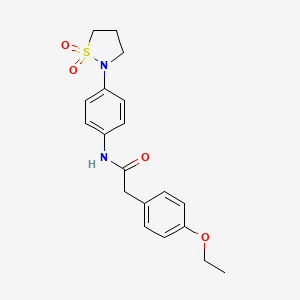
![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2438105.png)
![N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2438106.png)

![6-(1H-pyrrol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2438109.png)
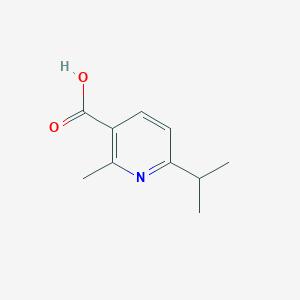
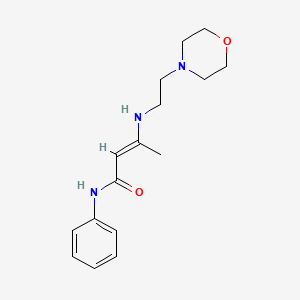
![2-Cyano-N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2438117.png)
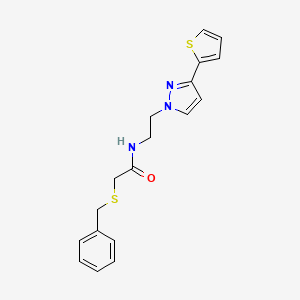
![N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2438120.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2438121.png)